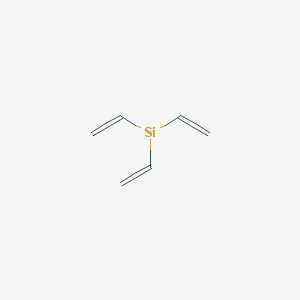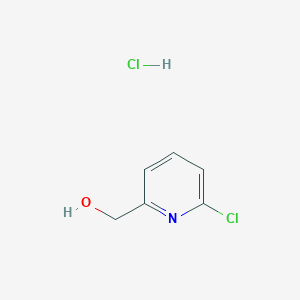
2,5-Dimethylbenzyl bromide
Übersicht
Beschreibung
- 2,5-Dimethylbenzyl bromide is an organic compound with the molecular formula C9H11Br . It is a clear colorless to light yellow liquid.
- It has been used in various synthetic applications, including as a protecting group in carbohydrate chemistry and as a building block for ligands, organocatalysts, and other compounds.
Synthesis Analysis
- 2,5-Dimethylbenzyl bromide can be synthesized from the corresponding alcohol (2,5-dimethoxytoluene) by reaction with phosphorus tribromide or hydrobromic acid.
- Radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide is another method.
Molecular Structure Analysis
- The molecular formula is C9H11Br , with an average mass of 199.088 Da .
- The compound is characterized by a planar structure, except for the long C–Br bond perpendicular to the rest of the molecule.
Chemical Reactions Analysis
- 2,5-Dimethylbenzyl bromide can undergo various reactions, including substitution, elimination, and coupling reactions.
- It is commonly used as a precursor in the synthesis of other compounds.
Physical And Chemical Properties Analysis
- Melting point: 15°C
- Boiling point: 235°C
- Density: 1.314 g/cm³
- Refractive index: 1.568-1.57
- Flash point: 102°C
- It is a flammable liquid and causes skin and eye irritation.
Wissenschaftliche Forschungsanwendungen
1. Dicationic Ionic Liquids in Green Chemistry
- Application : A panel of dicationic ionic liquids (DILs) with different rigid xylyl (ortho, meta, para) spacers and different anions (bromide and tungstate) has been synthesized and characterized .
- Methods : The systems were analyzed using information derived from their DFT structures, semiempirical dynamics, thermal behavior, and catalytic properties .
- Results : The results showed an interesting correlation between structure, flexibility, properties, and catalytic activity .
2. Inorganic Composites in Haemostasis
- Application : Inorganic composite haemostatic materials have received widespread attention for their ability to rapidly stop bleeding and for their low biotoxicity .
- Methods : Various inorganic composite haemostatic materials are prepared and their haemostatic mechanisms and effects are described in detail .
- Results : These materials have shown to be effective in haemostasis, while being less biocompatible .
Safety And Hazards
- It is classified as a dangerous substance due to its corrosive properties.
- Precautions include avoiding inhalation, wearing protective gear, and handling it in a well-ventilated area.
Zukünftige Richtungen
- Further research could explore its applications in drug synthesis, ligand design, and other areas.
- Investigating alternative synthetic routes and optimizing reaction conditions may enhance its utility.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPEGRMZQBUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569440 | |
| Record name | 2-(Bromomethyl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dimethylbenzene | |
CAS RN |
50837-53-1 | |
| Record name | 2-(Bromomethyl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)

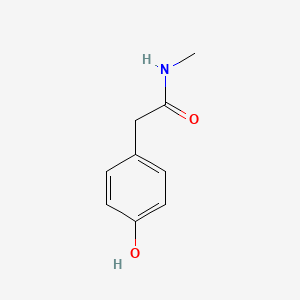
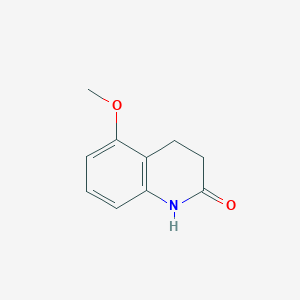
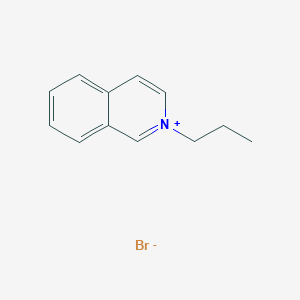
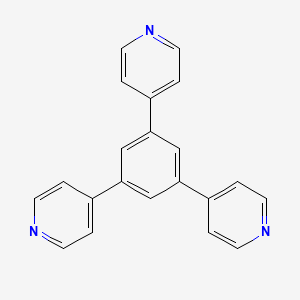
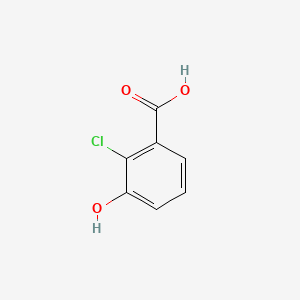
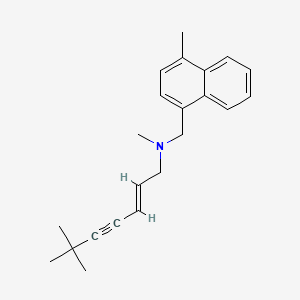
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
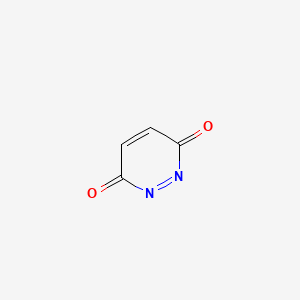

![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
